molecular formula C18H25N3O2 B2442106 N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-83-7

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2442106
CAS RN: 1013765-83-7
M. Wt: 315.417
InChI Key: KXBLZEUXUJVNMX-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Additionally, it has a carboxamide group attached to the pyrazole ring, and propoxy and propyl groups attached to the third carbon of the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring is aromatic and relatively stable, but can undergo reactions at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrazole derivatives, including those related to N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been synthesized and tested for various biological activities. For instance, a study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against various cancer cell lines, with some compounds exhibiting IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Anticancer Activity

  • Ahsan (2012) reported the synthesis of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, characterized by IR, NMR, and elemental analysis. These compounds were screened for anticancer activity against various cancer cell lines, with one compound showing significant activity on leukemia K-562 and SR cell lines (Ahsan, 2012).

Antidepressant and Anticonvulsant Activities

  • Abdel‐Aziz, Abuo-Rahma, & Hassan (2009) studied the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. Some compounds showed marked antidepressant activity compared to imipramine, and others exhibited remarkable protective effect against clonic seizures (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Molecular Interaction and Receptor Affinity Studies

  • Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research helps understand the steric and electronic requirements for binding to the CB1 receptor, which is crucial for designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antimicrobial and Antitumor Activities

  • Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives were investigated by Sharshira & Hamada (2011), highlighting the potential of these compounds as antimicrobial agents (Sharshira & Hamada, 2011). Additionally, Xin (2012) synthesized a pyrazolo pyrimidine derivative and assessed its antitumor activities, further emphasizing the potential of pyrazole derivatives in cancer treatment (Xin, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used as enzyme inhibitors in pharmaceutical applications.

Safety and Hazards

As with any chemical compound, handling “N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Pyrazole derivatives, in particular, are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-9-21-12-15(18(20-21)23-10-6-2)17(22)19-16-11-13(3)7-8-14(16)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBLZEUXUJVNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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